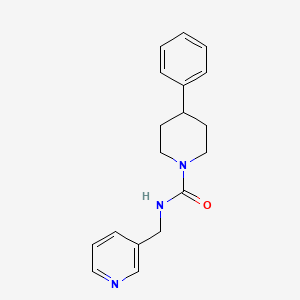
2-(4-Propan-2-ylpiperazin-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Propan-2-ylpiperazin-1-yl)phenol, also known as 4-(2-hydroxyphenyl)-1-(2-propyl)piperazine or PIPES, is a commonly used buffer in biochemical research. It is a zwitterionic compound with a pKa of 7.5, which makes it an ideal buffer for physiological pH range of 6.1-8.1. PIPES is a versatile buffer that can be used in a variety of applications, including protein crystallization, enzyme assays, and electrophoresis.
作用机制
PIPES acts as a buffer by accepting or donating protons to maintain a stable pH. It has a buffering capacity that is similar to other commonly used buffers such as HEPES and Tris. PIPES is unique in that it has a low affinity for divalent cations, which makes it an ideal buffer for studies involving metal-dependent enzymes.
Biochemical and Physiological Effects:
PIPES has been shown to have minimal effects on enzymatic activity and protein stability. It is also non-toxic to cells, making it a safe choice for cell culture studies. PIPES has been used in a variety of physiological studies, including the measurement of intracellular pH and the study of ion channels.
实验室实验的优点和局限性
The advantages of using PIPES as a buffer include its ability to maintain a stable pH over a wide range of temperatures and its compatibility with a wide range of enzymes and proteins. PIPES also has a low UV absorbance, which makes it ideal for spectrophotometric assays. The limitations of using PIPES include its low solubility at high concentrations and its limited buffering capacity at pH values outside of its optimal range.
未来方向
There are several future directions for the use of PIPES in biochemical research. One area of interest is the study of metal-dependent enzymes, as PIPES has a low affinity for divalent cations. Additionally, PIPES could be used in the development of new protein crystallization methods. Finally, the use of PIPES in the study of ion channels could lead to a better understanding of their function and potential therapeutic targets.
In conclusion, PIPES is a versatile buffer that has a wide range of applications in biochemical research. Its unique properties make it an ideal choice for many experiments, including protein crystallization, enzyme assays, and electrophoresis. While there are limitations to its use, PIPES remains a popular choice for researchers due to its compatibility with a wide range of enzymes and proteins.
合成方法
The synthesis of PIPES involves the reaction of 2-hydroxybenzaldehyde with 2-propylpiperazine in the presence of a base catalyst. The reaction produces PIPES as a white crystalline solid with a high purity of over 99%.
科学研究应用
PIPES is widely used as a buffer in biochemical research due to its unique properties. It has a low UV absorbance, which makes it ideal for spectrophotometric assays. PIPES is also compatible with a wide range of enzymes and proteins, making it a popular choice for protein crystallization and enzyme assays. Additionally, PIPES has been used in electrophoresis to separate proteins based on their charge and size.
属性
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-5-3-4-6-13(12)16/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIQJIHTCVJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propan-2-ylpiperazin-1-yl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

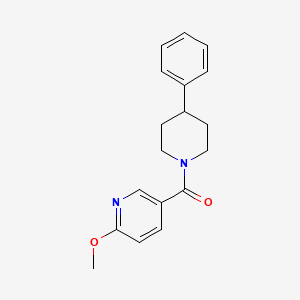



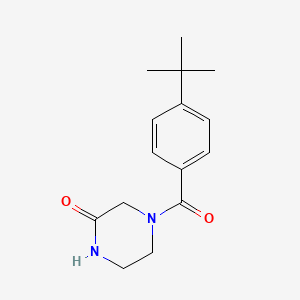
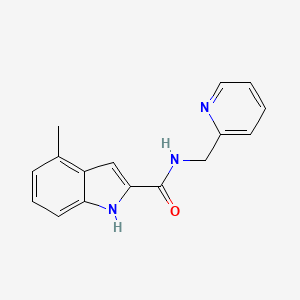


![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)


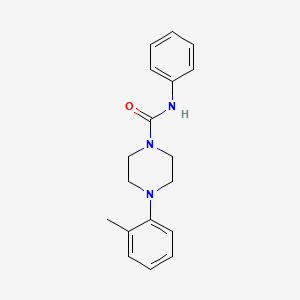
![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)
